Hel 13-5 vs. Native SP-B: Comparable Collapse Pressure for Squeeze-Out Function in Pulmonary Surfactant Models
Hel 13-5 demonstrates a biophysical squeeze-out mechanism nearly identical to native surfactant proteins SP-B and SP-C. In mixed lipid monolayers at the air-water interface, both Hel 13-5 and SP-B/SP-C are squeezed out of the monolayer upon compression at a constant collapse pressure of approximately 42 mN/m, a crucial function for the formation of the surface-associated reservoir needed for proper lung compliance [1]. This quantitative match provides a direct functional replacement for the native protein, which is expensive and difficult to isolate. In contrast, the commercially available peptide KL4, while also a surfactant mimetic, shows less effective interactions with unsaturated phospholipids, highlighting the superior performance of Hel 13-5 in this key biophysical assay [2].
| Evidence Dimension | Collapse pressure (squeeze-out) in DPPC/PG/PA monolayers |
|---|---|
| Target Compound Data | Approximately 42 mN/m |
| Comparator Or Baseline | Native SP-B and SP-C proteins |
| Quantified Difference | No significant difference; identical to SP-B and SP-C function |
| Conditions | Langmuir monolayer at air-water interface on Tris buffer (pH 7.4) with 0.13 M NaCl at 298.2 K |
Why This Matters
For researchers developing cost-effective artificial lung surfactants, this data confirms Hel 13-5 precisely replicates a critical, quantifiable biophysical property of the native protein that is essential for therapeutic function.
- [1] Nakahara, H., et al. (2006). Mode of Interaction of Hydrophobic Amphiphilic α-Helical Peptide/Dipalmitoylphosphatidylcholine with Phosphatidylglycerol or Palmitic Acid at the Air−Water Interface. Langmuir, 22(13), 5792-5803. View Source
- [2] Ma, J., et al. (1998). Effects of a cationic and hydrophobic peptide, KL4, on model lung surfactant lipid monolayers. Biophysical Journal, 74(4), 1899-1907. View Source
